(12bS,12'bS)-12b,12'b-Dimethyl-2,2',3,3'-tetrahydro-1H,1'H-[9,9'-bitetrapheno[5,4-bc]furan]-6,6',8,8',11,11'(12bH,12'bH)-hexaone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique structure, which includes multiple fused rings and stereocenters, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of (12bS,12’bS)-12b,12’b-Dimethyl-2,2’,3,3’-tetrahydro-1H,1’H-[9,9’-bitetrapheno[5,4-bc]furan]-6,6’,8,8’,11,11’(12bH,12’bH)-hexaone involves several stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product . Industrial production methods may involve optimization of these conditions to increase yield and purity, as well as the use of large-scale reactors and continuous flow systems.
Analyse Chemischer Reaktionen
(12bS,12’bS)-12b,12’b-Dimethyl-2,2’,3,3’-tetrahydro-1H,1’H-[9,9’-bitetrapheno[5,4-bc]furan]-6,6’,8,8’,11,11’(12bH,12’bH)-hexaone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex organic reactions and mechanisms. In biology, it has been investigated for its potential biological activities, including antimicrobial and anticancer properties . In medicine, derivatives of this compound are being explored for their therapeutic potential. Additionally, in industry, it is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of (12bS,12’bS)-12b,12’b-Dimethyl-2,2’,3,3’-tetrahydro-1H,1’H-[9,9’-bitetrapheno[5,4-bc]furan]-6,6’,8,8’,11,11’(12bH,12’bH)-hexaone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, such as petroquinone H and other derivatives of the bitetrapheno[5,4-bc]furan family, (12bS,12’bS)-12b,12’b-Dimethyl-2,2’,3,3’-tetrahydro-1H,1’H-[9,9’-bitetrapheno[5,4-bc]furan]-6,6’,8,8’,11,11’(12bH,12’bH)-hexaone stands out due to its unique structural features and stereochemistry . These characteristics contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C40H26O8 |
---|---|
Molekulargewicht |
634.6 g/mol |
IUPAC-Name |
(1S)-1-methyl-7-[(1S)-1-methyl-5,8,12-trioxo-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2(11),3,6,9,13(20),15-hexaen-7-yl]-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2(11),3,6,9,13(20),15-hexaene-5,8,12-trione |
InChI |
InChI=1S/C40H26O8/c1-39-7-3-5-17-15-47-37(31(17)39)35(45)25-9-21-19(11-27(25)39)29(41)13-23(33(21)43)24-14-30(42)20-12-28-26(10-22(20)34(24)44)36(46)38-32-18(16-48-38)6-4-8-40(28,32)2/h9-16H,3-8H2,1-2H3/t39-,40-/m0/s1 |
InChI-Schlüssel |
FEAOLLOZEGQONA-ZAQUEYBZSA-N |
Isomerische SMILES |
C[C@@]12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C(=CC5=O)C6=CC(=O)C7=CC8=C(C=C7C6=O)C(=O)C9=C1[C@]8(CCCC1=CO9)C |
Kanonische SMILES |
CC12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C(=CC5=O)C6=CC(=O)C7=CC8=C(C=C7C6=O)C(=O)C9=C1C8(CCCC1=CO9)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.